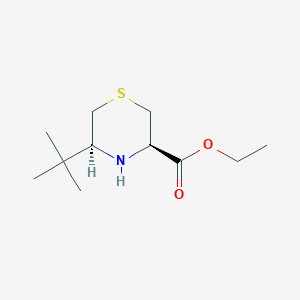
Rel-ethyl (3R,5S)-5-(tert-butyl)thiomorpholine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-ethyl (3R,5S)-5-(tert-butyl)thiomorpholine-3-carboxylate is a synthetic organic compound that belongs to the class of thiomorpholines Thiomorpholines are heterocyclic compounds containing a sulfur atom in the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (3R,5S)-5-(tert-butyl)thiomorpholine-3-carboxylate typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Esterification: The carboxylate group can be introduced through esterification reactions involving the corresponding carboxylic acid and an alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-ethyl (3R,5S)-5-(tert-butyl)thiomorpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the thiomorpholine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the tert-butyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl halides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Rel-ethyl (3R,5S)-5-(tert-butyl)thiomorpholine-3-carboxylate would depend on its specific applications. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound, which lacks the ethyl, tert-butyl, and carboxylate groups.
Morpholine: A similar compound where the sulfur atom is replaced by an oxygen atom.
Piperidine: A related heterocyclic compound with a nitrogen atom in the ring.
Uniqueness
Rel-ethyl (3R,5S)-5-(tert-butyl)thiomorpholine-3-carboxylate is unique due to the presence of the tert-butyl group and the carboxylate ester, which can influence its chemical reactivity and biological activity. These functional groups may confer specific properties that make the compound suitable for particular applications in research and industry.
Properties
Molecular Formula |
C11H21NO2S |
|---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
ethyl (3R,5S)-5-tert-butylthiomorpholine-3-carboxylate |
InChI |
InChI=1S/C11H21NO2S/c1-5-14-10(13)8-6-15-7-9(12-8)11(2,3)4/h8-9,12H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChI Key |
MXPKLLRBLLDQRJ-DTWKUNHWSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CSC[C@@H](N1)C(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CSCC(N1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















